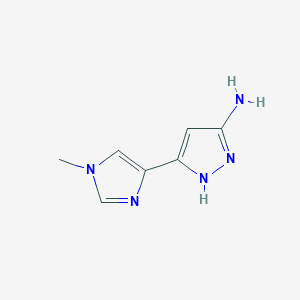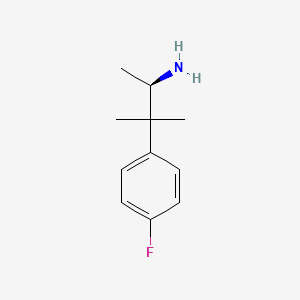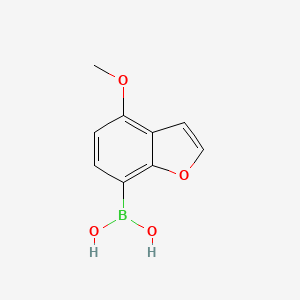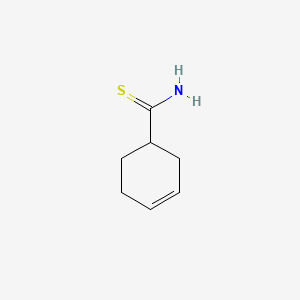
3-Cyclohexene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-ene-1-carbothioamide is an organic compound characterized by a cyclohexene ring with a thioamide functional group attached at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-ene-1-carbothioamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reaction typically takes place in a solvent mixture of tetrahydrofuran (THF) and water at low temperatures .
Industrial Production Methods
Industrial production of cyclohex-3-ene-1-carbothioamide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-ene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohex-3-ene-1-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohex-3-ene-1-carbothioamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby blocking its activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced tumor growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxamide: Similar structure but with a carboxamide group instead of a thioamide.
Cyclohex-3-ene-1-carbaldehyde: Contains an aldehyde group instead of a thioamide.
Cyclohex-3-ene-1-carboxylic acid: Features a carboxylic acid group.
Uniqueness
Cyclohex-3-ene-1-carbothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64011-70-7 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
cyclohex-3-ene-1-carbothioamide |
InChI |
InChI=1S/C7H11NS/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) |
InChI Key |
BCIPMXTUMHTZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


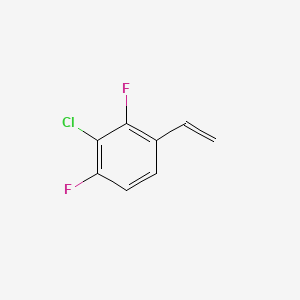

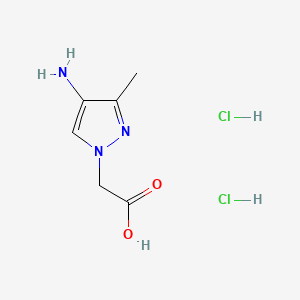
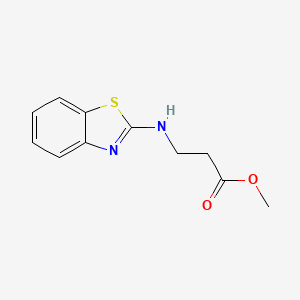
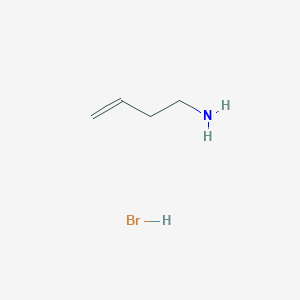
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
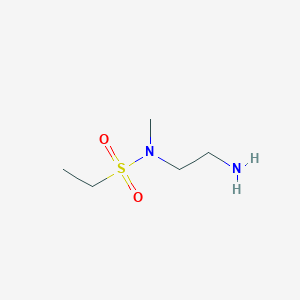
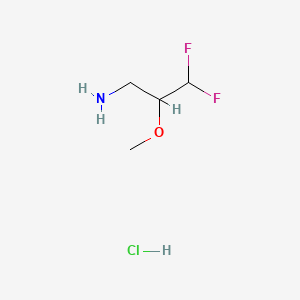
![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
